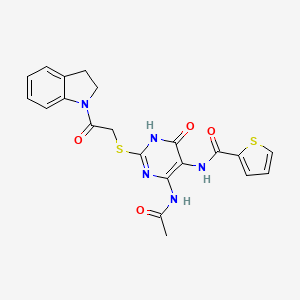

N-(4-acetamido-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that combine multiple functional groups and heterocyclic rings, such as thiophene, pyrimidine, and indole. These structures are notable for their significance in medicinal chemistry, offering a range of biological activities and serving as key intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multiple steps, including condensation, cyclization, and functional group transformations. A relevant study by Davoodnia et al. (2009) investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the formation of thieno[2,3-d]pyrimidines, which could be considered a related process in the synthesis of the compound of interest (Davoodnia et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing indole and thiophene moieties has been extensively studied, with spectroscopic and X-ray crystallographic techniques often employed to elucidate their three-dimensional conformations. For instance, Al-Ostoot et al. (2019) provided detailed insights into the molecular structure of an indole-based compound using X-ray crystallography, highlighting the utility of such methods in understanding the geometric parameters critical to the activity and synthesis of complex molecules (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically revolves around their functional groups, enabling a variety of chemical transformations. Memarian et al. (2011) explored the voltammetric oxidation of substituted pyrimidines, which could shed light on the electrochemical properties and reactivity patterns of the compound , particularly in relation to its pyrimidine and thiophene components (Memarian et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds showed promising antibacterial and antifungal activities (Debnath et al., 2015).

Synthesis and Characterization

Research into the synthesis and characterization of related compounds involves detailed procedures to create novel molecules with potential applications in pharmaceuticals and materials science. For example, the synthesis and X-ray diffraction of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-3-carboxamide have been explored, providing insights into their molecular and crystal structures (Feklicheva et al., 2019).

Molecular Docking Studies

Molecular docking studies are a common application in the research of compounds like N-(4-acetamido-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide. These studies help predict the interaction between a molecule and a target protein, which is crucial for drug development. The design-based synthesis and molecular docking analysis of anti-inflammatory drugs, including indole acetamide derivatives, illustrate how these methods can predict the efficacy of new compounds (Al-Ostoot et al., 2020).

Eigenschaften

IUPAC Name |

N-[4-acetamido-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4S2/c1-12(27)22-18-17(23-19(29)15-7-4-10-31-15)20(30)25-21(24-18)32-11-16(28)26-9-8-13-5-2-3-6-14(13)26/h2-7,10H,8-9,11H2,1H3,(H,23,29)(H2,22,24,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJQUAZCSVQXGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)N2CCC3=CC=CC=C32)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamido-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)